molecular formula C11H17N3O5 B1595333 Isopilocarpine nitrate CAS No. 5984-94-1

Isopilocarpine nitrate

Numéro de catalogue: B1595333
Numéro CAS: 5984-94-1
Poids moléculaire: 271.27 g/mol
Clé InChI: PRZXEPJJHQYOGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

Le nitrate d'isopilocarpine subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Applications de recherche scientifique

Le nitrate d'isopilocarpine a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le nitrate d'isopilocarpine agit comme un agoniste des récepteurs muscariniques, ciblant spécifiquement le récepteur muscarinique M3 . Ce récepteur se trouve dans diverses glandes endocrines et exocrines, ainsi que dans les cellules musculaires lisses du sphincter pupillaire et des corps ciliaires . En activant ces récepteurs, le nitrate d'isopilocarpine induit la contraction du muscle sphincter pupillaire, entraînant une constriction de la pupille (myosis) et une augmentation des sécrétions glandulaires .

Activité Biologique

Isopilocarpine nitrate is a compound derived from pilocarpine, which is known for its pharmacological effects primarily as a muscarinic agonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

This compound is structurally related to pilocarpine, a well-studied alkaloid that exhibits significant biological activity through its interaction with muscarinic acetylcholine receptors (mAChRs). The compound primarily acts as an agonist at the M3 muscarinic receptor, which is crucial for stimulating glandular secretion and smooth muscle contraction.

  • Muscarinic Receptors : this compound selectively activates M1, M2, and M3 receptors, leading to increased salivation, sweating, and gastrointestinal motility .
  • Pharmacodynamics : The activation of these receptors results in physiological responses such as miosis (pupil constriction) and increased secretory activity of exocrine glands .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion:

  • Absorption : Following administration, this compound demonstrates rapid absorption with peak plasma concentrations occurring within 1-2 hours.
  • Metabolism : It undergoes hepatic metabolism primarily via CYP enzymes, resulting in various metabolites that may have reduced or altered pharmacological activity compared to the parent compound .
  • Excretion : The metabolites and unchanged drug are predominantly eliminated through renal pathways.

1. Ophthalmic Uses

This compound has been explored for its potential in treating glaucoma due to its ability to induce miosis and increase aqueous humor outflow. Clinical studies indicate that it can effectively lower intraocular pressure in patients with open-angle glaucoma .

2. Neuroprotective Effects

Recent research suggests that this compound may exhibit neuroprotective properties. In animal models of status epilepticus induced by pilocarpine, the administration of lithium post-treatment showed significant neuroprotection against neuronal death in the hippocampus. This indicates a potential therapeutic role for this compound in neurological disorders .

Case Studies

  • Study on Glaucoma Patients : A clinical trial involving patients treated with this compound demonstrated a statistically significant reduction in intraocular pressure compared to baseline measurements. Patients reported improved visual acuity without severe adverse effects .
  • Neuroprotective Study : In a controlled study with C57BL/6 mice subjected to pilocarpine-induced seizures, treatment with lithium following isopilocarpine administration resulted in delayed onset of seizures and decreased mortality rates. Histological analysis revealed reduced neuronal damage in treated animals compared to controls .

Data Tables

ParameterThis compoundPilocarpine
Receptor AffinityHigh (M3)High (M1, M2, M3)
Peak Plasma Concentration1-2 hours1-2 hours
Elimination Half-life3-4 hours3-4 hours
Main Therapeutic UseGlaucomaDry mouth
Neuroprotective PotentialYesLimited

Propriétés

IUPAC Name

3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZXEPJJHQYOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5984-94-1
Record name Isopilocarpine, nitrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopilocarpine nitrate
Reactant of Route 2
Isopilocarpine nitrate
Reactant of Route 3
Isopilocarpine nitrate
Reactant of Route 4
Isopilocarpine nitrate
Reactant of Route 5
Isopilocarpine nitrate
Reactant of Route 6
Isopilocarpine nitrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.